molecular formula C18H16Cl2N6OS B2986808 (4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone CAS No. 1251551-44-6

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone

Cat. No. B2986808
M. Wt: 435.33
InChI Key: FAIWTFFYPOLJBW-UHFFFAOYSA-N
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Description

“(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone” is a chemical compound with the molecular formula C18H16Cl2N6OS and a molecular weight of 435.33. It is used for research purposes. The compound is related to 1-(2,3-Dichlorophenyl)piperazine (DP), a precursor in the synthesis of potent drugs such as aripiperazole (AP), which is used as an antipsychotic drug for the treatment of schizophrenia .


Synthesis Analysis

The synthesis of related compounds involves several structural variations. For instance, the synthesis of 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones involves hydrazide via acid chloride, Schiff base formation, and cyclization of Schiff base followed by condensation with N-(2,3-dichlorophenyl)piperazine .


Molecular Structure Analysis

The molecular structure of related compounds such as 1-(2,3-Dichlorophenyl)piperazine (DP) has been studied. The DP cation and picrate (PA) anion are interconnected via several N—H⋯O and C—H⋯O hydrogen bonds. The DP cation and PA anion are further connected through C—Cl⋯π and N—O⋯π interactions .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For instance, modifications of the 2-pyridylphenyl moiety and hydroxyl, acetyl, and cyclopropyl substitutions on the butylamide linking chain systematically coupled with 2-fluorenylamide or 2-pyridylphenylamide and 2-methoxy- or 2,3-dichloro-substituted phenylpiperazines have been examined to measure the impact on binding affinity, D2/D3 selectivity, lipophilicity, and function .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, at 100 K, the crystal system of a related compound is triclinic, with a space group P21/n. The asymmetric unit contains one (DP) cation and one picrate (PA) anion .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to (4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone exhibit antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized a series of compounds with structural similarities, demonstrating variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Yurttaş et al. (2016) synthesized dithiocarbamate derivatives bearing thiazole rings that showed high antimicrobial activity (Yurttaş et al., 2016).

Anticancer Potential

Several studies indicate potential anticancer applications. Kamal et al. (2012) synthesized anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, showing significant cytotoxicity in cervical cancer cells (Kamal et al., 2012). Hafez et al. (2016) developed novel pyrazole derivatives, some of which exhibited higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

Structural and Synthetic Studies

Lv, Ding, and Zhao (2013) focused on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, demonstrating the structural diversity and potential for various applications of such compounds (Lv, Ding, & Zhao, 2013). Similarly, Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor with a pyrimidin-2-ylpiperazin structure, highlighting the complex metabolic pathways of such compounds (Sharma et al., 2012).

Safety And Hazards

The safety and hazards of related compounds have been studied. For instance, ingestion of methanol, a solvent that might be used in the synthesis of related compounds, can be fatal or cause blindness .

Future Directions

The future directions in the study of related compounds involve the design of novel classes of ligands with high-affinity and selective binding to D3 receptors. This will provide new leads toward the development of highly selective and potent molecular probes that will prove useful in the elucidation of the role D3 receptors play in the psychomotor stimulant and reinforcing properties of cocaine .

properties

IUPAC Name

[4-(2,3-dichlorophenyl)piperazin-1-yl]-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N6OS/c19-12-3-1-4-14(15(12)20)25-7-9-26(10-8-25)16(27)13-11-28-18(23-13)24-17-21-5-2-6-22-17/h1-6,11H,7-10H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIWTFFYPOLJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone

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